Chlorobenzilate
Overview
Description
Chlorobenzilate is an organochlorine pesticide that was originally developed by Ciba-Geigy and introduced in 1952 . It has a molecular formula of C16H14Cl2O3 .
Molecular Structure Analysis
The molecular structure of Chlorobenzilate is represented by the formula C16H14Cl2O3 . The IUPAC Standard InChI is InChI=1S/C16H14Cl2O3/c1-2-21-15(19)16(20,11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,20H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Chlorobenzilate are not detailed in the search results, it’s known that Chlorobenzilate is hydrolyzed by alkalis and strong acids .Physical And Chemical Properties Analysis
Chlorobenzilate is a colorless to pale yellow solid in its pure state, but the commercial product is a brownish liquid . It has a density of 1.3±0.1 g/cm3, a boiling point of 452.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
1. Environmental Persistence and Dissipation
Chlorobenzilate, an organochlorine insecticide, shows varying persistence in different environmental conditions. Research by Wang et al. (1994) studied its dissipation in soil and river water, finding that chlorobenzilate residues can remain up to 55% in certain soil types and over 80% in natural water under specific conditions. The study's findings indicate that chlorobenzilate has a relatively long half-life, with significant implications for environmental safety and potential groundwater contamination risks (Wang, Chen, Yen, & Chen, 1994).
2. Toxicological Studies and Health Impacts
Chlorobenzilate's toxicological profile has been a subject of extensive research. For instance, Ravindran (1978) reported a case of toxic encephalopathy resulting from chlorobenzilate poisoning, highlighting its neurotoxic potential. Additionally, studies like the one by Flodström et al. (1988) have explored its carcinogenic properties, showing that chlorobenzilate can enhance the incidence of enzyme-altered foci in rats, suggesting a potential tumor-promoting mechanism (Ravindran, 1978); (Flodström, Warngård, Hemming, & Ahlborg, 1988).
3. Agricultural Applications
The use of chlorobenzilate in agriculture, particularly in citrus pest control, has been explored in earlier studies. Jeppson (1955) noted its effectiveness in controlling citrus mites with a low toxicity profile to warm-blooded animals, which made it a preferred choice for citrus pest management. However, its impact on non-target organisms and potential environmental risks were not extensively understood at that time (Jeppson, 1955).
4. Occupational Exposure and Safety Measures
The safety of workers exposed to chlorobenzilate in agricultural settings has been a significant concern. Studies by Nigg and Stamper (1984) evaluated the residues on citrus foliage and their implications for worker safety, suggesting that residue levels can vary and that protective measures are necessary for workers involved in harvesting and pesticide application. This research highlights the importance of understanding occupational exposure to ensure adequate safety measures are in place (Nigg & Stamper, 1984).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-21-15(19)16(20,11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,20H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPBNVDSDCTNRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
Record name | CHLOROBENZILATE | |
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DSSTOX Substance ID |
DTXSID9020299 | |
Record name | Chlorobenzilate | |
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Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorobenzilate appears as viscous yellow liquid or pale yellow crystals. Light brown crystalline solid. (NTP, 1992), Commercial product is a yellow to brownish liquid; Colorless solid in pure form; [HSDB] Colorless crystalline solid; [MSDSonline], COLOURLESS OR PALE YELLOW CRYSTALS. | |
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Boiling Point |
313 to 316 °F at 0.07 mmHg (NTP, 1992), 146-148 °C at 0.04 mm Hg | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), Solubility at 20 °C: 1 g/kg acetone, dichloromethane, and methanol; 1000 g/kg toluene; 600 g/kg hexane; 700 g/kg 1-octanol, Soluble in most organic solvents, Soluble in most organic solvents, including petroleum oils /Technical/, Soluble to more than 40% in deodorized kerosene, benzene, and methyl alcohol., In water, 13 mg/L at 20 °C, Solubility in water: very poor | |
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Density |
1.2816 at 68 °F (NTP, 1992) - Denser than water; will sink, (technical 90%) 12,816 at 20/4 °C, Technical product is brownish liquid; density, 1.2816 at 20 °C/d (about 93% pure) /Technical grade/, 1.28 g/cm³ | |
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Vapor Pressure |
2.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000022 [mmHg], 2.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |
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Impurities |
Chlorobenzilate /was/ suspected to be contaminated by DDT and/or its analogs at or near the limit of detection. ..., In 1972, the following components were reported in 13 batches of technical chlorobenzilate: chlorobenzilate 93.8 to 97.3%; ethyl 4-chlorobenzoate 0.23 to 0.47%; 4,4'-dichlorobenzophenone 0.04 to 0.23%; chloropropylate not detected (0.05%); 2,4'-chlorobenzilate less than 0.01%; ethyl ether of chlorobenzilate 0.14 to 0.59%; 2,2'- & 4,4'-dichlorobenzil less than 0.01 to 0.11% combined; & six unknown components 0.38% or less for each. | |
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Product Name |
Chlorobenzilate | |
Color/Form |
Colorless solid (pure), Viscous liquid. The commercial product /was/ yellow., Brownish liquid, approx. 90% pure. Pale yellow solid. Technical/, Yellowish viscous oil | |
CAS RN |
510-15-6 | |
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Melting Point |
95 to 99 °F (NTP, 1992), 36 to 37.5 °C, 37 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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